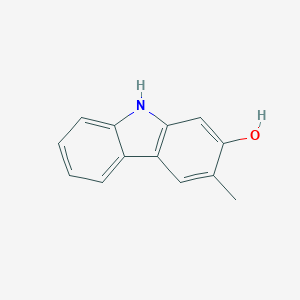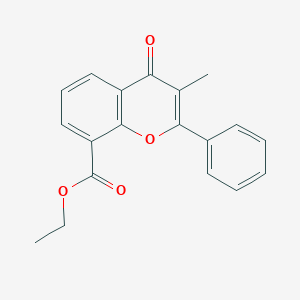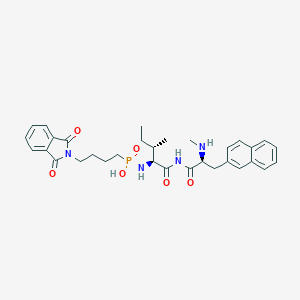
Pht-ape(P)-ile-nal-MA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pht-ape(P)-ile-nal-MA is a synthetic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is synthesized through a specific method and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Pht-ape(P)-ile-nal-MA has a range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience. The peptide has been shown to have anxiolytic and antidepressant effects, and it may also have potential applications in the treatment of addiction and other psychiatric disorders. Additionally, Pht-ape(P)-ile-nal-MA may have applications in the study of pain perception and inflammation.
Wirkmechanismus
The mechanism of action of Pht-ape(P)-ile-nal-MA is not fully understood, but it is believed to act on the opioid system in the brain. Specifically, the peptide may interact with the mu-opioid receptor, which is involved in the regulation of pain perception, reward, and mood. By modulating the activity of this receptor, Pht-ape(P)-ile-nal-MA may have anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
Pht-ape(P)-ile-nal-MA has been shown to have a range of biochemical and physiological effects. In animal studies, the peptide has been shown to reduce anxiety-like behavior and increase social interaction. It has also been shown to have antidepressant effects and may be effective in the treatment of depression. Additionally, Pht-ape(P)-ile-nal-MA may have analgesic effects and may be effective in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pht-ape(P)-ile-nal-MA in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. Additionally, the peptide has been shown to have a range of potential applications in scientific research. However, there are also limitations to using Pht-ape(P)-ile-nal-MA. For example, the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the peptide may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on Pht-ape(P)-ile-nal-MA. One area of research is in the development of novel therapeutics for the treatment of psychiatric disorders. Additionally, there may be applications in the study of pain perception and inflammation. Further research is needed to fully understand the mechanism of action of Pht-ape(P)-ile-nal-MA and to explore its potential applications in scientific research.
Synthesemethoden
Pht-ape(P)-ile-nal-MA is synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The process involves the use of protected amino acids, which are selectively deprotected to allow for the addition of the next amino acid in the sequence. Once the peptide is fully synthesized, it is cleaved from the solid support and purified using various chromatography techniques.
Eigenschaften
CAS-Nummer |
154438-97-8 |
|---|---|
Produktname |
Pht-ape(P)-ile-nal-MA |
Molekularformel |
C32H39N4O6P |
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)butyl-N-[(2S,3S)-3-methyl-1-[[(2S)-2-(methylamino)-3-naphthalen-2-ylpropanoyl]amino]-1-oxopentan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C32H39N4O6P/c1-4-21(2)28(30(38)34-29(37)27(33-3)20-22-15-16-23-11-5-6-12-24(23)19-22)35-43(41,42)18-10-9-17-36-31(39)25-13-7-8-14-26(25)32(36)40/h5-8,11-16,19,21,27-28,33H,4,9-10,17-18,20H2,1-3H3,(H,34,37,38)(H2,35,41,42)/t21-,27-,28-/m0/s1 |
InChI-Schlüssel |
JZNUDDLHWUADHI-NUKCWJJBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |
Andere CAS-Nummern |
154438-97-8 |
Synonyme |
N-(((phthalimidyl)butyl)phospho)isoleucyl-beta-naphthylalanine methylamide Pht-Ape(P)-Ile-Nal-MA phthaloyl-N-(CH2)4-PO2-Ile-(beta-naphthyl)Ala-NHCH3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



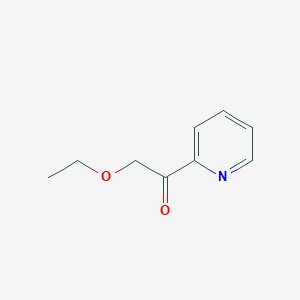
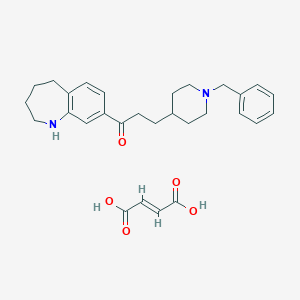

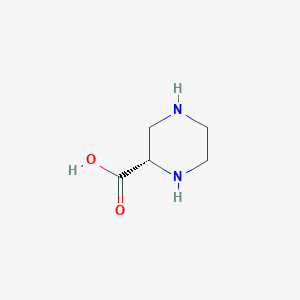

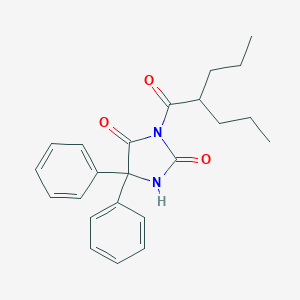

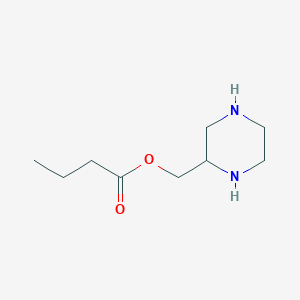
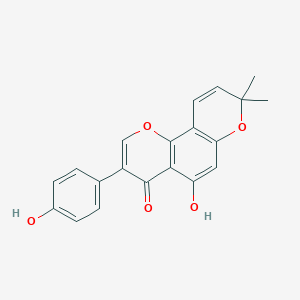
![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
